![molecular formula C23H31N3O B4850244 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4850244.png)
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide
Overview
Description
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of DMPEA is not fully understood. However, it has been proposed that DMPEA acts as a partial agonist of the 5-HT1A receptor and a weak antagonist of the D2 receptor. The activation of the 5-HT1A receptor has been associated with anxiolytic and antidepressant effects, while the inhibition of the D2 receptor has been linked with antipsychotic effects.
Biochemical and Physiological Effects:
DMPEA has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. DMPEA has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are implicated in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMPEA has several advantages as a research tool. It is relatively easy to synthesize and purify, and its pharmacological properties have been well characterized. However, DMPEA has some limitations in lab experiments. Its low solubility in water makes it difficult to administer orally, and its short half-life in the body requires frequent dosing.
Future Directions
DMPEA has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for DMPEA research include investigating its effects on neurodegenerative diseases, exploring its anti-inflammatory properties in various disease models, and developing more efficient delivery methods to improve its bioavailability. Additionally, more studies are needed to elucidate its exact mechanism of action and to identify potential side effects.
Conclusion:
In conclusion, DMPEA is a promising compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of DMPEA and to develop more efficient delivery methods.
Scientific Research Applications
DMPEA has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. DMPEA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, DMPEA has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-17-8-10-21(11-9-17)20(4)24-23(27)16-25-12-14-26(15-13-25)22-7-5-6-18(2)19(22)3/h5-11,20H,12-16H2,1-4H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUHIKVOHBLKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[1-(4-methylphenyl)ethyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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